molecular formula C16H21N3O2S B13225113 Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B13225113
M. Wt: 319.4 g/mol
InChI Key: AXQKMHASRXODJA-UHFFFAOYSA-N
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Description

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps. One common method includes the reaction of octahydro-1H-pyrrolo[3,4-b]pyridine with benzyl chloroformate under basic conditions to form the benzyl ester. This intermediate is then reacted with thiourea to introduce the carbamothioyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolopyridine framework and various functional groups, suggest a range of biological activities that warrant detailed examination.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2SC_{16}H_{21}N_{3}O_{2}S, with a molecular weight of 319.4 g/mol. The compound features a carbamothioyl group and a benzyl moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H21N3O2SC_{16}H_{21}N_{3}O_{2}S
Molecular Weight319.4 g/mol
CAS Number1692781-42-2

Mechanisms of Biological Activity

Research indicates that this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, particularly those linked to cancer and inflammation. This potential is largely attributed to its structural similarity to known bioactive compounds that interact with various biological targets such as receptors or enzymes.

Enzyme Inhibition

Studies have shown that this compound can modulate enzyme activity, especially in pathways associated with cancer progression. For instance, its interaction with fibroblast growth factor receptors (FGFRs) has been highlighted, where it may inhibit FGFR signaling—an important pathway in tumorigenesis.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. It showed promising results in reducing cell migration and invasion, indicating its potential as an anti-metastatic agent.
  • Binding Affinity :
    • Binding studies revealed that the compound has a high affinity for proteins involved in signal transduction pathways. This suggests that it could be developed into a therapeutic agent targeting specific cancers or inflammatory diseases.
  • Comparative Analysis :
    • A comparative analysis with other pyrrolopyridine derivatives indicated that the unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Potential Applications

The versatility of this compound opens avenues for various applications:

  • Cancer Therapeutics : Due to its inhibitory effects on FGFRs and other cancer-related pathways.
  • Anti-inflammatory Agents : Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.
  • Synthetic Intermediates : The compound can serve as a precursor for synthesizing more complex bioactive molecules.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 6-carbamothioyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C16H21N3O2S/c17-15(22)18-9-13-7-4-8-19(14(13)10-18)16(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H2,17,22)

InChI Key

AXQKMHASRXODJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2N(C1)C(=O)OCC3=CC=CC=C3)C(=S)N

Origin of Product

United States

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